molecular formula C21H21FN4O2 B1175651 Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate

Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate

Cat. No.: B1175651
M. Wt: 380.423
InChI Key: NRFOOKQOLVJBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate typically involves a multi-step process. One common method includes the condensation of 4-fluoroaniline with ethyl 2-chloroquinazoline-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2-carboxylic acid derivatives, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine derivatives: These compounds share a similar piperazine moiety and exhibit comparable pharmacological properties.

    Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, also belong to the quinazoline class.

Uniqueness

Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate is unique due to its specific combination of the quinazoline and piperazine moieties, which confer distinct pharmacological properties. Its structural features allow for versatile modifications, making it a valuable scaffold in drug development .

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.423

IUPAC Name

ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate

InChI

InChI=1S/C21H21FN4O2/c1-2-28-21(27)19-23-18-6-4-3-5-17(18)20(24-19)26-13-11-25(12-14-26)16-9-7-15(22)8-10-16/h3-10H,2,11-14H2,1H3

InChI Key

NRFOOKQOLVJBQC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.